molecular formula C12H14O B11912352 7-Isopropyl-2,3-dihydro-1H-inden-1-one

7-Isopropyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11912352
M. Wt: 174.24 g/mol
InChI Key: OLJLAXHVBJLHAV-UHFFFAOYSA-N
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Description

Significance of the Dihydro-1H-inden-1-one Scaffold in Contemporary Organic Chemistry

The 2,3-dihydro-1H-inden-1-one, or 1-indanone (B140024), scaffold is a prominent structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in biologically active molecules underscores its importance in medicinal chemistry. nih.gov Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties. nih.gov

The versatility of the indanone core allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the synthesis of agrochemicals and other functionalized materials. rsc.org For instance, the well-known Alzheimer's disease medication, Donepezil, features an indanone moiety, highlighting the scaffold's significance in drug design. rsc.orgrsc.org Furthermore, research has demonstrated that dihydro-1H-indene derivatives can act as tubulin polymerization inhibitors, showing potential for anti-angiogenic and antitumor applications. chemsynthesis.comorgsyn.org The indanone framework's ability to serve as a building block for fused and spirocyclic systems further expands its utility in creating diverse and complex molecules.

Historical Context of Indanone Synthesis and Reactivity Studies

The exploration of indanone chemistry dates back to the early 20th century. nih.gov The first synthesis of the parent 1-indanone was reported in 1927, achieved through the reaction of phenylpropionic acid chloride with aluminum chloride. nih.gov Since these initial publications in the 1920s, the field has grown substantially, with a vast number of synthetic methods being developed. nih.gov

A cornerstone of indanone synthesis has been the intramolecular Friedel-Crafts reaction. rsc.orgresearchgate.net This reaction typically involves the cyclization of substrates like 3-arylpropionic acids or their corresponding acid chlorides using a Lewis or Brønsted acid catalyst. nih.govrsc.org While powerful, traditional Friedel-Crafts acylations often require stoichiometric amounts of strong acids, which can present challenges regarding functional group compatibility and product isolation. researchgate.net Over the years, numerous alternative and refined methods have been developed to overcome these limitations. These include the Nazarov cyclization, various transition-metal-catalyzed ring-closing reactions, and one-pot procedures utilizing reagents like polyphosphoric acid. researchgate.net The use of Meldrum's acid derivatives has also been explored as an effective alternative for intramolecular acylation to produce indanones. nih.gov

Scope of Research on 7-Isopropyl-2,3-dihydro-1H-inden-1-one and Related Indanones in Modern Organic Synthesis

Research into substituted indanones, including this compound, is driven by the need to create structural analogs with tailored properties for various applications. The synthesis of specifically substituted indanones often relies on established methods like the Friedel-Crafts reaction, adapted for precursors bearing the desired substituents. rsc.org For example, the synthesis of 7-halo-1-indanones has been achieved by the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions. chemscene.com This demonstrates a viable pathway for introducing substituents at the 7-position of the indanone core.

While specific research literature on the synthesis and reactivity of this compound is not extensively detailed in readily available sources, its synthesis can be inferred from general methods for producing substituted indanones. A logical approach would involve an intramolecular Friedel-Crafts acylation of a 3-(2-isopropylphenyl)propanoic acid derivative. The properties of its regioisomer, 6-Isopropyl-2,3-dihydro-1H-inden-1-one, are documented, providing a reference point for this class of compounds.

Modern organic synthesis continues to explore novel routes to indanones with diverse substitution patterns. chemsynthesis.com Research focuses on improving regioselectivity, efficiency, and functional group tolerance. researchgate.net The development of cascade reactions, such as a metal-free reductive Friedel–Crafts alkylation/cyclization of keto acids, provides a modern approach to synthesizing indanones and related structures like tetralones under mild conditions. chemsynthesis.com The study of such substituted indanones is crucial for building libraries of compounds for screening in drug discovery and materials science.

Compound Data

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₄O174.24535969-23-4
2,3-Dihydro-1H-inden-1-one (1-Indanone)C₉H₈O132.1683-33-0
6-Isopropyl-2,3-dihydro-1H-inden-1-oneC₁₂H₁₄O174.2442348-89-0

Data sourced from multiple chemical databases.

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

7-propan-2-yl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-8(2)10-5-3-4-9-6-7-11(13)12(9)10/h3-5,8H,6-7H2,1-2H3

InChI Key

OLJLAXHVBJLHAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=O)CC2

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 7 Isopropyl 2,3 Dihydro 1h Inden 1 One and Indanone Derivatives

Reaction Mechanisms of Dihydro-1H-inden-1-one Core Formation

The construction of the 2,3-dihydro-1H-inden-1-one scaffold, the core of 7-isopropyl-2,3-dihydro-1H-inden-1-one, can be achieved through various synthetic routes, often involving sophisticated mechanistic pathways.

The formation of the indanone ring system frequently involves transition-metal-catalyzed C-H bond activation and subsequent intramolecular cyclization. nih.govyoutube.com This powerful strategy allows for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical route to complex molecules.

In a typical mechanism involving a transition metal catalyst, such as rhodium(III), the process is initiated by the coordination of a substrate containing a directing group to the metal center. nih.gov This is followed by the activation of a C-H bond, often on an aromatic ring, to form a cyclometalated intermediate. nih.gov For instance, the synthesis of indenone derivatives can proceed through the C-H activation of an alkenyl group, leading to a four-membered cyclometalated species. nih.gov Subsequent steps, such as migratory insertion and protonation, lead to the final cyclized indanone product. nih.gov The challenge for organometallic chemists has been to control these reactions, as C-H bonds are ubiquitous in organic molecules. youtube.com The preference for activating an sp2 C-H bond on an aromatic ring over other available C-H bonds is a key aspect of these reactions. youtube.com

An alternative mechanistic pathway for the formation of the indanone core involves the generation of metal-vinylidene intermediates. This approach is particularly relevant for the cyclization of substrates like electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org

The reaction, catalyzed by a ruthenium complex such as TpRuPPh3(CH3CN)2PF6, begins with the coordination of the alkyne to the metal center. organic-chemistry.org This is followed by a rearrangement to form a metal-vinylidene species. This highly reactive intermediate then undergoes a 1,5-hydrogen shift, which facilitates the cyclization process to yield the indanone product. organic-chemistry.org This mechanism highlights the versatility of transition metal catalysts in promoting complex transformations through unique intermediates.

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient strategy for synthesizing complex structures like indanones from simple starting materials in a single operation. wikipedia.org These processes involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.org

For the synthesis of indene (B144670) derivatives, a proposed cascade reaction can be initiated by a Michael addition. nih.gov For example, the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones is proposed to start with the attack of the α-carbon of the enediamine onto the C=C bond of the indene derivative. nih.gov This is followed by a series of tautomerizations (imine-enamine and enol-keto) to form the cyclized product. nih.gov Another example is the thermal, catalyst-free, three-component reaction involving 1-diazonaphthalen-2(1H)-ones, which proceed through a Wolff rearrangement to form a ketene (B1206846) intermediate that is subsequently trapped to build functionalized indene derivatives. nih.gov The efficiency of these cascade reactions is marked by the number of new bonds formed and the increase in molecular complexity achieved in a single synthetic operation. wikipedia.org

Reactivity of the Ketone Functionality within the Indanone Scaffold

The ketone group at the 1-position of the indanone ring is a key functional handle that allows for a variety of chemical transformations, including oxidation and reduction reactions.

The ketone functionality of this compound can undergo oxidation to produce corresponding carboxylic acids. smolecule.com This transformation typically requires the use of strong oxidizing agents.

Oxidizing AgentPotential Product
Potassium permanganateCarboxylic acid
Chromium trioxideCarboxylic acid

The mechanism of such oxidations, particularly under harsh conditions, can involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The specifics of the pathway depend on the reagent and reaction conditions used.

The reduction of the prochiral ketone in the indanone scaffold to a secondary alcohol introduces a new stereocenter. The stereochemical outcome of this reaction is of significant interest, particularly for the synthesis of biologically active molecules.

Simple reduction using agents like sodium borohydride (B1222165) or lithium aluminum hydride often results in a racemic mixture of the two possible alcohol enantiomers, as the hydride nucleophile can attack either face of the planar ketone with roughly equal probability. smolecule.comyoutube.com

Reducing AgentTypical ProductStereoselectivity
Sodium borohydrideSecondary alcoholGenerally low (racemic mixture)
Lithium aluminum hydrideSecondary alcoholGenerally low (racemic mixture)

To achieve stereoselectivity, chiral reducing agents or catalysts are employed. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an enantioselective ketone reduction. youtube.com This method utilizes a chiral oxazaborolidine catalyst that coordinates to both the ketone and the reducing agent (borane). youtube.com The catalyst creates a sterically defined environment, forcing the hydride transfer to occur preferentially from one face of the ketone. youtube.com The stereochemical outcome is dictated by the arrangement of the ketone's substituents (large and small) in the transition state, with the larger group preferentially occupying a pseudo-equatorial position to minimize steric interactions. youtube.com

The stereoselectivity of reduction can also be influenced by the existing stereochemistry within the molecule. For instance, in related tricyclic ketone systems, the reduction with sodium in ethanol (B145695) can lead predominantly to the equatorial alcohol, while using a combination of lithium aluminum hydride and aluminum chloride can favor the formation of the axial alcohol. electronicsandbooks.com This demonstrates that the choice of reducing agent can significantly control the stereochemical outcome of the reaction. electronicsandbooks.com

Electrophilic and Nucleophilic Substitution Reactions on the Indanone Core

The reactivity of the indanone core is characterized by the interplay between the aromatic ring and the fused cyclopentanone (B42830) ring. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring towards electrophilic substitution, while the α-protons to the carbonyl group exhibit acidity, making them susceptible to deprotonation and subsequent nucleophilic reactions.

Electrophilic Aromatic Substitution:

Intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution used in the synthesis of indanones themselves. beilstein-journals.orgnih.gov In the case of 3-arylpropionic acids, conversion to the corresponding acyl chloride followed by treatment with a Lewis acid catalyst leads to cyclization and the formation of the indanone ring. beilstein-journals.orgnih.gov The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. For a substrate like 3-(m-isopropylphenyl)propanoic acid, cyclization would be directed to the positions ortho and para to the isopropyl group.

Studies have indicated that for an intermediate with an activated aromatic ring, the formation of the 1-indanone (B140024) is favored. Conversely, an intermediate with a deactivated aromatic ring will hinder the cyclization process. nih.gov

Table 1: Key Factors in Electrophilic Aromatic Substitution on Indanone Precursors

FactorInfluence on Reaction
Activating Groups on Aromatic Ring Direct electrophilic attack and facilitate cyclization.
Deactivating Groups on Aromatic Ring Hinder electrophilic attack and may prevent cyclization. nih.gov
Lewis Acid Catalyst Promotes the formation of the acylium ion for intramolecular attack.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the indanone core can occur at the aromatic ring or at the α-carbon to the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr): This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups. For instance, the fluorine atom in 5-fluoro-1-indanone (B1345631) can be displaced by a nucleophile like morpholine. researchgate.net Mechanistic studies suggest that in the absence of an ortho-nitro group, these reactions can proceed through a specific base-general acid (SB-GA) mechanism. researchgate.net The reaction involves the formation of a Meisenheimer complex as an intermediate.

Reactions at the α-Carbon: The protons on the carbon atom adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various substitution reactions. For example, the base-mediated cyclization of aromatic ketoesters leads to the formation of 1-indanone anions at the α-carbonyl position, which can then be alkylated. nih.gov

Table 2: Comparison of Nucleophilic Substitution Pathways for Indanones

Reaction TypePosition of AttackKey IntermediatesRequirements
SNAr Aromatic RingMeisenheimer ComplexElectron-withdrawing groups on the ring.
α-Substitution C-2 PositionEnolateBase to deprotonate the α-carbon.

Mechanistic Insights into Derivatization Reactions (e.g., Knoevenagel reaction)

The Knoevenagel condensation is a widely utilized reaction for the derivatization of carbonyl compounds, including indanones, leading to the formation of α,β-unsaturated products. researchgate.netresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.net

For a substrate like this compound, the reaction would occur at the carbonyl group. The generally accepted mechanism for the Knoevenagel condensation involves the following key steps:

Enolate Formation: The basic catalyst (e.g., piperidine (B6355638), amine) deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate). acs.org

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the indanone, leading to the formation of a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or a proton source in the reaction medium, to form an aldol-type addition product.

Dehydration: The aldol (B89426) adduct undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product, often referred to as a Knoevenagel adduct. acs.org

In some cases, the reaction can be catalyzed by Lewis acids like TiCl4 in the presence of a base like pyridine (B92270). acs.org The product selectivity can be dependent on the reaction conditions. For instance, shorter reaction times may yield the benzylidene malonate, while longer reaction times can lead to further cyclized and dehydrogenated products. acs.org

Single-molecule studies have provided further insights, suggesting that the reaction can proceed through an iminium intermediate pathway before the formation of the final product, with the turnover rate of the catalyst being the limiting factor. nih.gov The catalytic activity in Knoevenagel condensations using solid catalysts is influenced by the presence of both acidic and basic sites on the catalyst surface. rsc.org

Table 3: Mechanistic Steps of the Knoevenagel Reaction with Indanones

StepDescriptionIntermediate Species
1 Deprotonation of the active methylene compound.Enolate/Carbanion
2 Nucleophilic attack of the enolate on the indanone carbonyl.Tetrahedral Intermediate
3 Protonation of the tetrahedral intermediate.Aldol Adduct
4 Elimination of a water molecule.α,β-Unsaturated Product

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Isopropyl 2,3 Dihydro 1h Inden 1 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including indanone derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and isopropyl protons.

Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-7.8 ppm). Due to the 1,2,3-trisubstitution pattern, they will exhibit a complex splitting pattern. H-6, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The coupling between these protons (ortho and meta) will result in doublet of doublets or multiplet signals.

Aliphatic Protons (H-2, H-3): The methylene (B1212753) protons of the five-membered ring at C-2 and C-3 typically appear as triplets around δ 3.2 ppm and δ 2.7 ppm, respectively. whitman.edu The protons at C-3, being benzylic, are generally more deshielded than those at C-2, which are adjacent to the carbonyl group.

Isopropyl Protons: The isopropyl group will give rise to a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methine proton is expected around δ 3.0-3.5 ppm due to its attachment to the aromatic ring, while the methyl protons will be found further upfield, typically around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 205-208 ppm.

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These six carbons will resonate in the δ 120-155 ppm region. The quaternary carbons C-3a, C-7, and C-7a will have distinct chemical shifts. C-7, bearing the isopropyl group, and C-7a, adjacent to the carbonyl, are expected to be significantly deshielded.

Aliphatic Carbons (C-2, C-3): The methylene carbons of the cyclopentanone (B42830) ring will appear in the upfield region, typically around δ 25-37 ppm.

Isopropyl Carbons: The methine carbon of the isopropyl group is expected around δ 34 ppm, and the two equivalent methyl carbons around δ 24 ppm.

Predicted NMR Data for 7-Isopropyl-2,3-dihydro-1H-inden-1-one

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
H-2 (2H, t)~2.7C-1 (C=O)~207
H-3 (2H, t)~3.2C-2 (CH₂)~26
H-4, H-5, H-6 (3H, m)7.2 - 7.7C-3 (CH₂)~36
Isopropyl-CH (1H, sept)~3.3C-3a~135
Isopropyl-CH₃ (6H, d)~1.25C-4, C-5, C-6124 - 136
C-7~148
C-7a~154
Isopropyl-CH~34
Isopropyl-CH₃~24

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network and spatial relationships within the molecule. elsevier.comlibretexts.orgwiley.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, COSY would show correlations between the adjacent aliphatic protons at C-2 and C-3. It would also confirm the coupling between the isopropyl methine proton and the methyl protons. Crucially, it would help delineate the coupling network among the aromatic protons H-4, H-5, and H-6. chemicalbook.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). libretexts.org This technique would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the aliphatic CH₂ groups at C-2 and C-3, and the isopropyl methine and methyl groups. acs.orgchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton, especially around quaternary carbons. libretexts.org Key HMBC correlations would be expected between:

The isopropyl methine proton and the aromatic carbons C-6, C-7, and C-7a.

The aliphatic protons at C-3 and the aromatic carbons C-3a and C-4.

The aliphatic protons at C-2 and the carbonyl carbon C-1 and the quaternary carbon C-3a.

The aromatic proton H-6 and the carbonyl carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry. wiley.comsemanticscholar.org For this molecule, NOESY could reveal correlations between the isopropyl protons and the aromatic proton at H-6, confirming their spatial relationship. It could also show correlations between the protons of the C-3 methylene group and the aromatic proton at H-4.

Dynamic NMR Spectroscopy for Conformational Analysis and Racemization Barrier Measurements

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study time-dependent processes such as conformational changes or chemical exchange that occur on the NMR timescale. openstax.orglibretexts.org While specific DNMR studies on this compound were not found in the surveyed literature, the principles can be applied to understand potential dynamic processes in this molecule.

One potential area of study would be the restricted rotation of the C(aryl)-C(isopropyl) bond. researchgate.netpressbooks.pub Due to steric hindrance between the isopropyl group and the adjacent methylene group (C-1) of the indanone ring, the rotation around this bond might be slow enough at low temperatures to be observed by NMR. If the rotation is slow, the two methyl groups of the isopropyl substituent would become diastereotopic and thus magnetically non-equivalent, leading to two separate doublet signals in the ¹H NMR spectrum instead of one. By analyzing the spectra at various temperatures, it would be possible to observe the coalescence of these signals into a single doublet as the rotation becomes faster. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational flexibility of the molecule. dtic.mil

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. elsevier.comwiley.comsemanticscholar.org

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this compound, the following characteristic absorption bands are expected:

C=O Stretch: A strong and sharp absorption band for the ketone carbonyl group is expected in the region of 1700-1725 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency compared to a simple aliphatic ketone. libretexts.org

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. openstax.orgwhitman.edu

Aliphatic C-H Stretch: The C-H stretching vibrations of the isopropyl and the five-membered ring methylene groups will appear just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range. nih.gov

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region. openstax.orgnist.gov

Isopropyl Group Vibrations: The isopropyl group exhibits characteristic bending vibrations, including a symmetric deformation (umbrella mode) around 1385-1395 cm⁻¹ and an asymmetric deformation around 1370-1380 cm⁻¹, often appearing as a split doublet. nih.govacs.org

C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and their exact position is diagnostic of the substitution pattern (1,2,3-trisubstituted). openstax.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It provides complementary information to IR spectroscopy. Expected Raman signals would include strong bands for the aromatic ring C=C stretching vibrations and the symmetric vibrations of the isopropyl group. elsevier.comnih.gov

Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3030Medium-WeakMedium
Aliphatic C-H Stretch2970 - 2850StrongStrong
C=O Stretch1725 - 1700StrongMedium
Aromatic C=C Stretch1600 - 1450Medium-WeakStrong
Isopropyl CH₃ Bending~1385 and ~1370MediumMedium
Aromatic C-H Out-of-Plane Bend900 - 690StrongWeak

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. jove.com For this compound (C₁₂H₁₄O), the exact molecular weight is 174.1045 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The expected fragmentation pattern for this compound would include:

Molecular Ion (M⁺•): A prominent molecular ion peak at m/z = 174 is expected, characteristic of aromatic compounds. acs.org

Loss of Isopropyl Group: A very common fragmentation pathway for alkyl aromatic compounds is the benzylic cleavage to lose the alkyl group as a radical. This would result in a significant peak at m/z = 131 ([M - C₃H₇]⁺), corresponding to the indanone cation.

Loss of Propene (McLafferty Rearrangement): If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur. For the isopropyl group, this is not a typical pathway. However, an alternative rearrangement could lead to the loss of propene (C₃H₆), resulting in a peak at m/z = 132 ([M - C₃H₆]⁺•).

Loss of CO: The molecular ion or subsequent fragment ions can lose a molecule of carbon monoxide, a characteristic fragmentation for ketones. For example, the ion at m/z = 131 could lose CO to give a fragment at m/z = 103. whitman.edu

Tropylium (B1234903) Ion Formation: Alkylbenzenes often show a peak at m/z = 91, corresponding to the stable tropylium ion, although this may be less prominent depending on the competing fragmentation pathways. acs.org

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment StructureFragmentation Pathway
174[C₁₂H₁₄O]⁺•Molecular Ion (M⁺•)
159[M - CH₃]⁺Loss of a methyl radical from isopropyl group
131[M - C₃H₇]⁺Benzylic cleavage, loss of isopropyl radical
103[M - C₃H₇ - CO]⁺Loss of CO from the [M-43]⁺ fragment

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and conformation. While a crystal structure for this compound itself is not available in the searched literature, analysis of related indanone derivatives allows for a detailed prediction of its solid-state features. jove.com

Studies on compounds like 7-methoxyindan-1-one and 6-haloindan-1-ones reveal that the indanone ring system is essentially planar. whitman.eduacs.org The five-membered ring may adopt a slight envelope conformation, but the deviation from planarity is generally small.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information about the chromophores present in a compound can be obtained. In the context of this compound and its analogues, UV-Vis spectroscopy primarily provides insights into the electronic structure of the conjugated system, which consists of the benzene ring fused to the α,β-unsaturated ketone moiety.

The absorption of UV-Vis radiation by these molecules results in the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The two principal types of electronic transitions observed in 2,3-dihydro-1H-inden-1-one and its derivatives are the π → π* and n → π* transitions.

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The n → π* transition, on the other hand, is of much lower intensity (small ε) and appears at longer wavelengths. It corresponds to the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital.

Detailed research findings for the parent compound, 2,3-dihydro-1H-inden-1-one (also known as 1-indanone), provide a foundational understanding of the electronic absorption properties of this class of compounds. The UV-Vis spectrum of 1-indanone (B140024) exhibits characteristic absorption bands that can be assigned to the aforementioned electronic transitions.

However, the presence of a bulky isopropyl group at the 7-position, which is ortho to the carbonyl group, can also introduce steric hindrance. This steric strain may disrupt the coplanarity between the carbonyl group and the benzene ring. A decrease in planarity would reduce the extent of conjugation, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) and a hypochromic effect (a decrease in absorption intensity) for the π → π* transition. The net effect on the spectrum would therefore be a balance between the electronic and steric effects of the 7-isopropyl substituent.

The n → π* transition is generally less sensitive to substitution on the aromatic ring but can be influenced by solvent polarity.

The following data table summarizes the observed electronic transitions for the parent compound, 2,3-dihydro-1H-inden-1-one, in a non-polar solvent.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition
2,3-dihydro-1H-inden-1-oneCyclohexane~245~13,000π → π
2,3-dihydro-1H-inden-1-oneCyclohexane~288~1,500π → π (benzenoid)
2,3-dihydro-1H-inden-1-oneCyclohexane~330~50n → π*

Data is approximate and based on typical values for this chromophore.

Synthesis and Reactivity of 7 Isopropyl 2,3 Dihydro 1h Inden 1 One Derivatives and Analogues

Modification of the Ketone Functionality (e.g., spiro compounds, imines, enones)

The ketone group at the C-1 position of the indanone scaffold is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. A fundamental reaction involves the deprotonation of the α-carbon to form an enolate, which acts as a potent nucleophile in SN2-type reactions, allowing for the introduction of alkyl groups. libretexts.org The choice of base and reaction conditions is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate, while weaker bases like alkoxides can lead to the thermodynamic enolate or multiple alkylations. libretexts.org

Key modifications of the ketone functionality include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). quizlet.comchemicalforums.com This transformation from a ketone (RC(=O)R) to an alcohol (RCH(OH)R) is a common step in synthetic pathways. quizlet.com

Enone Formation: Condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes lead to the formation of 2-arylidene-1-indanone derivatives. nih.gov These α,β-unsaturated ketones, or enones, are valuable intermediates in their own right.

Imine Formation: The ketone can react with primary amines to form imines. These imines can act as intermediates in more complex transformations, such as in organocatalyzed reactions where the imine is activated by hydrogen bonding before subsequent nucleophilic attack. nih.gov

Spiro Compound Synthesis: The ketone functionality is central to the formation of spirocyclic systems. For instance, spiro-heterocyclic frameworks can be generated via a hetero-Diels-Alder reaction between an enone derived from the indanone and a suitable diene. rsc.org Multi-component reactions involving the indanone carbonyl are also employed to create diverse spiro compounds. nih.gov

Formation of Fused and Spiro Heterocyclic Systems Containing the Indanone Core

The indanone skeleton is an excellent precursor for building intricate fused and spiro heterocyclic systems, which are core components of many bioactive natural products. nih.gov Annulation reactions, where a new ring is formed onto the existing indanone framework, have seen significant advancement. nih.govresearchgate.net

Various strategies have been developed to access these complex structures:

Multi-cascade Reactions: One-pot protocols involving a sequence of reactions like Michael addition, Dieckmann cyclization, and subsequent rearrangements can yield functionalized benzofuran-fused and spiro-heterocycles from 1-indanone (B140024) precursors. acs.org

Hetero-Diels-Alder Reactions: Diastereoselective oxa-hetero-Diels-Alder reactions provide a pathway to novel spiro indanone fused pyrano[3,2-c]chromene derivatives, creating a quaternary stereocenter with high diastereoselectivity. rsc.org

Multi-component Annulation: Acid-catalyzed, multi-component reactions involving 1,3-indandione (B147059) (a related analogue) and heterocyclic ketene (B1206846) aminals can produce novel and diverse spiro-imidazo pyridine-indene derivatives. nih.gov

Asymmetric Hemiketalization: An organocatalyzed reaction between an indanone and an N-Boc protected imine can lead to a bridged fused heterocyclic product through a sequence of Mannich addition and intramolecular O-cyclization (hemiketalization). nih.gov

The table below summarizes representative methods for generating these complex systems.

Reaction TypeReactantsResulting SystemRef.
Hauser–Kraus AnnulationSulfonylphthalide, o-hydroxychalconesFused Benzoindenofurans acs.org
Hetero-Diels-AlderIndane-1,3-dione, 3-vinyl-2H-chromeneSpiro pyrano[3,2-c]chromene rsc.org
Multi-component AnnulationBindone, Heterocyclic Ketene AminalsSpiro-imidazo pyridine-indene nih.gov
Asymmetric Hemiketalization1-Indanone, N-Boc imineBridged Fused Heterocycle nih.gov

Synthesis of Chiral Indanone Derivatives and Stereoselective Transformations

The development of asymmetric methods to synthesize chiral indanone derivatives is of significant interest due to their role in catalysis and as building blocks for enantiomerically pure pharmaceuticals. researchgate.net

Several successful stereoselective strategies have been reported:

Rhodium-Catalyzed Asymmetric Cyclization: Chiral 3-aryl-1-indanones can be synthesized with high yields and excellent enantiomeric excess (up to 95% ee) through the rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives, using chiral ligands like (R)-MonoPhos®. beilstein-journals.org

Stereoselective Annulations: Many modern annulation strategies involving the 1-indanone core offer stereoselective formation of the desired polycyclic products, enabling control over the creation of multiple contiguous chiral centers. nih.govresearchgate.net

Diastereoselective Synthesis: The synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives via a hetero-Diels-Alder reaction proceeds with excellent diastereoselectivity. rsc.org

Asymmetric Aldol (B89426) Additions: By carefully controlling the reaction mechanism, aldol additions of methyl ketones to β-siloxy aldehydes can leverage 1,2- and 1,3-asymmetric induction to selectively form syn and anti aldol adducts with high diastereocontrol. rsc.org This principle is applicable to ketones like indanones for constructing chiral side chains.

These methods highlight the capacity to control stereochemistry at various positions on the indanone scaffold, a critical aspect for the synthesis of complex, biologically active molecules.

Substituent Effects on Reactivity and Selectivity in Indanone Ring Systems

Substituents on the indanone ring system have a profound impact on its reactivity and the orientation of subsequent reactions. pressbooks.pub These effects can be broadly categorized into inductive and resonance effects, which can either activate or deactivate the ring towards certain reactions. libretexts.orglibretexts.org

Aromatic Ring Reactivity: The 7-isopropyl group on the benzene (B151609) portion of the indanone is an alkyl group. Its effects on electrophilic aromatic substitution are summarized below:

Effect TypeDescriptionConsequence for 7-Isopropyl-2,3-dihydro-1H-inden-1-one
Inductive Effect Alkyl groups are weakly electron-donating, pushing electron density into the aromatic ring.Activates the ring, making it more reactive than unsubstituted benzene towards electrophiles. libretexts.org
Directing Effect As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself.Substitution would be expected to occur primarily at the C-6 and C-8 positions (ortho) and the C-4 position (para).

Ketone and α-Carbon Reactivity: Substituents also influence the reactivity of the cyclopentanone (B42830) portion of the molecule.

Enolate Formation: For an unsymmetrical ketone, the regioselectivity of enolate formation (and subsequent alkylation) can be controlled. libretexts.org In the case of a substituted indanone, different substituents on the aromatic ring can electronically influence the acidity of the α-protons at the C-2 position, potentially affecting the rate and regioselectivity of enolate formation.

Steric Hindrance: Bulky groups, such as the isopropyl group at the 7-position, can sterically hinder the approach of reagents to the nearby ketone carbonyl group or the C-6 position on the aromatic ring.

Electronic Effects on Reactions: The electron-donating or -withdrawing nature of substituents can influence the stability of intermediates in various reactions. For example, in the ring expansion of 1-indanones to 1-naphthols, a wide range of substituents including halogens, ethers, and esters were well-tolerated, though strongly electron-donating methoxy (B1213986) groups led to lower yields under standard conditions. acs.org

Indanone Derivatives as Precursors to Complex Organic Molecules

The versatile reactivity of the indanone scaffold makes it a valuable starting point for the synthesis of more complex molecular structures, particularly natural products and their analogues. nih.govresearchgate.net The rigid bicyclic framework provides a reliable foundation upon which to build additional rings and introduce diverse functional groups.

Notable examples include:

Natural Product Synthesis: Annulation reactions starting from 1-indanones have been successfully employed in the synthesis of several biologically relevant natural products, such as plecarpenene, swinhoeisterol A, and diptoindonesin G. nih.govresearchgate.net

Ring Expansion to Naphthols: A powerful two-step protocol allows for the ring expansion of readily available 1-indanones into diversely substituted 2-chloro- or 2-bromo-1-naphthols. acs.org This transformation provides access to the core structure of gilvocarcin natural products and was demonstrated in the total synthesis of defucogilvocarcin M. acs.org

Access to Fused Carbocycles: Indanones serve as precursors for various fused carbocyclic systems through ring expansion reactions, such as the rhodium-catalyzed insertion of ethylene (B1197577) to create a seven-membered ring. researchgate.net

Building Blocks for Bioactive Agents: Spiroindanones, synthesized from 1,3-indandione, can be used as intermediates in the synthesis of other complex structures, such as the anticancer agent benzopyronaphthoquinone. beilstein-journals.org

Rational Design and Synthesis of Functionalized Indanone Analogues

The indanone moiety is recognized as a privileged scaffold in medicinal chemistry, leading to its extensive use in the rational design of new therapeutic agents. nih.govresearchgate.net This approach often involves using the indanone core as an analogue of a known pharmacophore and systematically modifying its structure to enhance potency, selectivity, or other pharmacological properties. researchgate.netnih.gov

A prominent example is the design of novel agents for Alzheimer's disease, inspired by the drug donepezil, which features an indanone ring.

Design Strategy: Researchers design new series of compounds by retaining the indanone ring, which is known to interact with key biological targets like acetylcholinesterase (AChE), while introducing various functionalized side chains. researchgate.netnih.gov For instance, a series of derivatives was created by linking different substituted piperazine (B1678402) and amine groups to the indanone core via an acetamide (B32628) linker. nih.gov

Synthetic Approach: The synthesis often begins with a substituted indanone, such as a methoxy-indan-1-one. A common route involves a base-catalyzed Claisen-Schmidt condensation with an appropriate aldehyde (e.g., 4-acetamidobenzaldehyde) to form an enone derivative. nih.gov This intermediate can then undergo further modifications, such as deprotection and coupling with various amines, to generate a library of functionalized analogues. nih.gov

Structure-Activity Relationship (SAR): By synthesizing and evaluating a series of these rationally designed compounds, researchers can establish clear structure-activity relationships. For example, it was found that a derivative with a piperidine (B6355638) group linked to the indanone by a two-carbon spacer was a significantly more potent AChE inhibitor than donepezil. nih.gov This iterative process of design, synthesis, and evaluation allows for the optimization of lead compounds.

This strategy has been applied not only to neurodegenerative diseases but also in the search for new anticancer and anti-inflammatory agents, underscoring the indanone scaffold's importance in modern drug discovery. researchgate.net

Applications of 7 Isopropyl 2,3 Dihydro 1h Inden 1 One in Organic Synthesis Research

Role as a Key Synthetic Intermediate for Advanced Organic Compounds

The indanone core is a privileged structure found in a wide array of biologically active natural products and pharmaceutical agents. mdpi.comliv.ac.ukresearchgate.net Consequently, substituted indanones like 7-Isopropyl-2,3-dihydro-1H-inden-1-one are highly valuable as key intermediates in the synthesis of these advanced organic compounds. mdpi.comnih.gov Their utility lies in the ability to undergo various chemical transformations at the ketone, the adjacent alpha-carbon, and the aromatic ring, allowing for the construction of more complex molecular architectures.

A prominent example is the synthesis of the pterosin family of sesquiterpenoids, which are naturally occurring compounds found in bracken ferns and are known to exhibit cytotoxic and antibacterial activities. nih.govresearchgate.netbeilstein-journals.org The synthesis of Pterosin A, for instance, has been achieved through a route that relies on a substituted 1-indanone (B140024) as a crucial intermediate. nih.govbeilstein-journals.org In one such synthesis, a Friedel-Crafts reaction followed by acid-catalyzed cyclization is used to construct the necessary indanone core, which is then further elaborated to yield the final natural product. nih.gov While specific literature detailing the synthesis of a pterosin from 7-isopropyl-1-indanone is not available, the established synthetic routes strongly suggest its potential as a starting material for analogous complex molecules. The core indanone framework is the essential building block that chemists modify to achieve these target compounds. nih.govresearchgate.net

Similarly, the indanone scaffold is the precursor to the indane structure found in drugs like Indatraline, a non-selective monoamine reuptake inhibitor. liv.ac.uknih.govorganic-chemistry.org Syntheses of Indatraline and its analogues often begin with a substituted 1-indanone, which is then converted to the corresponding 3-aryl-1-aminoindane structure through classical chemical transformations. nih.gov

Table 1: Examples of Bioactive Compounds Containing the Indanone/Indane Core

Compound Name Class Noted Biological Activity Citation
Pterosin A Sesquiterpenoid Antibacterial, Cytotoxic nih.govbeilstein-journals.org
Pterosin B Sesquiterpenoid Antiviral researchgate.net
Pterosin C Sesquiterpenoid Antiviral researchgate.netcdnsciencepub.com
(+)-Indatraline Indanamine Monoamine Reuptake Inhibitor nih.govorganic-chemistry.org

| Donepezil | Indanone Derivative | Acetylcholinesterase Inhibitor | mdpi.comliv.ac.uk |

Indanone Scaffold in Ligand Design for Catalysis (e.g., olefinic polymerization)

The indanone structure serves as a direct precursor to indene (B144670) and the corresponding indenyl anion, which are critically important ligands in organometallic chemistry. Specifically, substituted indenyl ligands are integral components of metallocene catalysts, a class of compounds highly effective in olefin polymerization. mdpi.comnih.gov The conversion from a 1-indanone to an indene is typically achieved via reduction of the ketone to an alcohol, followed by dehydration.

The catalytic activity, stereoselectivity, and the properties of the resulting polymer (e.g., molecular weight, tacticity) are highly dependent on the substitution pattern of the indenyl ligand. rsc.orgresearchgate.net By modifying the steric and electronic environment around the metal center, chemists can fine-tune the catalyst's performance. Research has explored a wide variety of substitutions on the indenyl rings to achieve this control. rsc.orgresearchgate.net

For example, C1-symmetric metallocene catalysts bearing differently substituted cyclopentadienyl (B1206354) and indenyl ligands have been synthesized and studied for the isospecific polymerization of propylene. rsc.orgresearchgate.net The placement of alkyl groups on the indenyl framework directly influences the geometry of the active site and the pathway of monomer insertion. rsc.org While a specific catalyst bearing a 7-isopropyl-indenyl ligand is not explicitly detailed in the surveyed literature, its potential is evident. The isopropyl group at the 7-position would exert a significant steric influence on the metal's coordination sphere. This steric bulk can affect the orientation of the growing polymer chain, thereby controlling the stereochemistry of the polymerization process. This makes this compound a potentially valuable precursor for developing new, highly-controlled polymerization catalysts.

Development of New Synthetic Methodologies Utilizing the Indanone Core

The 1-indanone framework is not only a building block for target molecules but also a versatile substrate for the development of new synthetic reactions. nih.govbeilstein-journals.org Organic chemists often use robust and well-understood scaffolds like indanone to test and showcase the utility of novel chemical transformations.

Several methodologies have been developed that utilize the indanone core as a key reactant:

Nazarov Cyclization: In one study, 1-indanone was used as a starting material in a Nazarov cyclization reaction. Condensation with various aromatic aldehydes via a Knoevenagel condensation yielded 2-benzylidene-1-indanones. These intermediates could then undergo further reactions, demonstrating a pathway to more complex, functionalized indanone derivatives. nih.gov

Palladium-Catalyzed Carbonylative Cyclization: This method has been used to successfully prepare indanones from unsaturated aryl iodides, showcasing a powerful C-C bond-forming strategy. organic-chemistry.org

Rhodium-Catalyzed Asymmetric 1,4-Addition: The enantioselective synthesis of chiral 3-aryl-1-indanones was achieved through an intramolecular 1,4-addition of chalcone (B49325) derivatives, highlighting a modern approach to creating stereochemically defined indanones. organic-chemistry.org

Nickel-Catalyzed Reductive Cyclization: This method demonstrates the stereoselective synthesis of medically valuable compounds like (+)-indatraline starting from enones, forming the indanone ring with high enantiomeric induction. organic-chemistry.org

These examples underscore the role of the indanone core as a foundational platform for expanding the toolkit of synthetic organic chemistry, enabling the creation of diverse and complex molecular structures. organic-chemistry.org

Table 2: Synthetic Methodologies Utilizing the Indanone Core

Reaction Type Reactants Product Type Key Feature Citation
Knoevenagel Condensation 1-Indanone, Aromatic Aldehydes 2-Benzylidene-1-indanones C=C bond formation at α-position nih.gov
Nazarov Cyclization Chalcone derivative (from indanone) Functionalized 1-indanone Electrocyclic ring closure nih.gov
Ni-catalyzed Reductive Cyclization Enones Chiral indanones Enantioselective synthesis of bioactive targets organic-chemistry.org

| Rh-catalyzed Asymmetric 1,4-Addition | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | High enantioselectivity | organic-chemistry.org |

Indanone Derivatives in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is the design of molecules that can self-assemble into larger, ordered structures, such as liquid crystals. wikipedia.org Liquid crystals possess properties between those of conventional liquids and solid crystals and are the basis for modern display technology. anl.gov

The formation of a liquid crystal (or mesophase) typically requires molecules with a degree of structural rigidity and anisotropy—that is, a non-spherical, often rod-like or disc-like shape. wikipedia.org While there is no specific research in the searched literature on the liquid crystalline properties of this compound itself, its structural features suggest it could be a candidate for such applications. The indanone core is rigid and planar, which is a desirable characteristic for liquid crystal precursors. nih.gov

Research has shown that other indene derivatives can form the basis of novel liquid crystals. For example, a series of liquid crystals with high birefringence and dielectric anisotropy were designed and synthesized based on a 2-phenyl-5,6-difluoro-1H-indene core. researchgate.net This demonstrates that the fundamental indene/indanone skeleton is a viable component for creating mesogenic materials. The presence of the isopropyl group on the this compound would influence its molecular shape and intermolecular interactions, which are critical factors in determining liquid crystalline behavior. Therefore, the exploration of 7-isopropyl-1-indanone and its derivatives as building blocks for new supramolecular materials and liquid crystals represents a promising, albeit currently unexplored, avenue of research. nih.gov

Future Horizons in this compound Chemistry: A Roadmap for Innovation

The indanone scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as pharmaceuticals and functional materials. Within this important class of molecules, this compound presents a unique substitution pattern that offers potential for the development of novel bioactive agents and advanced materials. As research in chemical synthesis and analysis continues to advance, several key areas are poised to drive the future of this compound chemistry. This article explores the emerging research avenues that will shape the development and application of this specific indanone derivative, from sustainable synthesis to the integration of artificial intelligence in reaction design.

Q & A

Q. What are the established synthetic routes for 7-Isopropyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

The synthesis of bicyclic ketones like this compound typically involves Friedel-Crafts acylation or cyclization of pre-functionalized indene precursors. For example, analogous compounds (e.g., halogenated indenones) are synthesized via acid-catalyzed cyclization of substituted indene derivatives under reflux conditions . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) influence regioselectivity.
  • Temperature : Higher temperatures (80–120°C) favor cyclization but may promote side reactions like isomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents.

Methodological Recommendation : Optimize via a factorial design of experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading vs. temperature) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the bicyclic structure and substituent positions. For example, the ketone carbonyl typically appears at δ 205–210 ppm in ¹³C NMR, while isopropyl protons split into a septet (~δ 1.2–1.4 ppm) .
  • IR : Strong C=O stretch near 1700–1750 cm⁻¹.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₂H₁₆O) and isotopic patterns.

Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

Intermediate/Advanced Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or conformational flexibility. For example:

  • Tautomeric equilibria : Ketone-enol tautomerism in indenones can lead to split peaks. Stabilize with deuterated solvents (e.g., CDCl₃) and low temperatures .
  • Impurity identification : Use preparative HPLC or column chromatography to isolate pure fractions before analysis .

Case Study : A 7-iodo-indenone derivative showed inconsistent ¹H NMR due to residual solvent peaks. Repetitive drying under vacuum resolved the issue .

Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?

The isopropyl group acts as an electron-donating substituent, directing electrophiles to the para position relative to the ketone. Strategies include:

  • Directing group installation : Temporary protection of the ketone (e.g., as a ketal) to alter electronic effects .
  • Metal-mediated catalysis : Pd-catalyzed C–H functionalization for selective halogenation or arylation .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilic Fukui indices : Identify reactive sites for substitution.
  • Transition-state modeling : Simulate reaction pathways for cycloadditions or nucleophilic attacks.

Example : A DFT study of 7-methoxy-indenone revealed higher electron density at C-4, aligning with experimental nitration results .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Anticancer screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Antioxidant activity : DPPH radical scavenging assays.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Caution : Ensure purity (>95% by HPLC) to avoid false positives .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility.
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.